![molecular formula C24H28N4O2 B2633185 N-(3,5-dimethylphenyl)-2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)acetamide CAS No. 1251615-50-5](/img/structure/B2633185.png)
N-(3,5-dimethylphenyl)-2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)acetamide
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Description
N-(3,5-dimethylphenyl)-2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C24H28N4O2 and its molecular weight is 404.514. The purity is usually 95%.
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Scientific Research Applications
1. Biological and Toxicological Effects
While the specific compound N-(3,5-dimethylphenyl)-2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)acetamide wasn't directly addressed in the literature, studies on related compounds provide insights into the biological and toxicological effects of similar structures. Kennedy (2001) reviewed the toxicology of acetamide and its derivatives, highlighting the biological consequences of exposure and noting the commercial importance and varied biological responses of these chemicals (Kennedy, 2001).
2. Pharmaceutical Applications
Research on analogues and derivatives of compounds structurally similar to N-(3,5-dimethylphenyl)-2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)acetamide has been instrumental in pharmaceutical applications. For instance, Ashby et al. (1978) synthesized and evaluated thiophene analogues of certain carcinogens, including compounds like N-(5-phenylthiophen-2-yl)-acetamide, for potential carcinogenicity (Ashby et al., 1978).
3. Enzymatic and Environmental Applications
Compounds similar to N-(3,5-dimethylphenyl)-2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)acetamide have been studied for their role in enzymatic processes and environmental applications. Husain and Husain (2007) discussed the use of redox mediators in the degradation of organic pollutants by enzymes, emphasizing the potential of these processes in remediation efforts (Husain & Husain, 2007).
4. Neuropharmacology
The neuropharmacological effects of related compounds have been a subject of interest, potentially providing a context for the study of N-(3,5-dimethylphenyl)-2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)acetamide. Hudzik et al. (2003) summarized the behavioral pharmacology of a selective 5-hydroxytryptamine antagonist, revealing insights into its potential for treating anxiety and affective disorders (Hudzik et al., 2003).
properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-16-8-10-27(11-9-16)23-20-6-4-5-7-21(20)28(24(30)26-23)15-22(29)25-19-13-17(2)12-18(3)14-19/h4-7,12-14,16H,8-11,15H2,1-3H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHKRGEOJMRCEOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC(=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethylphenyl)-2-(4-(4-methylpiperidin-1-yl)-2-oxoquinazolin-1(2H)-yl)acetamide |
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